3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid
Description
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c13-12(14,15)9-1-3-16-11(17-9)19-7-5-18(6-8-19)4-2-10(20)21/h1,3H,2,4-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQXMJIOJSYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and development applications .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Pharmacological Applications
1.1 Antinociceptive Activity
Recent studies have highlighted the potential of compounds similar to 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid in treating neuropathic pain. For instance, research indicates that derivatives of piperazine with trifluoromethyl groups exhibit significant analgesic effects. In particular, one study demonstrated that a related compound could attenuate tactile allodynia in a mouse model of chronic constriction injury, suggesting a promising avenue for developing new analgesics that are more effective and safer than current options .
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the molecule, allowing it to cross the blood-brain barrier effectively. This characteristic is crucial for drugs targeting central nervous system disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems involved in pain perception and neuroprotection .
Medicinal Chemistry Applications
2.1 Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. The trifluoromethyl group is known to improve metabolic stability and alter pharmacokinetic properties, which is advantageous in drug formulation .
2.2 Targeting Specific Receptors
Research indicates that compounds with similar structures can selectively inhibit certain receptors or enzymes involved in disease processes. For example, studies have shown that piperazine derivatives can act as antagonists at various neurotransmitter receptors, potentially leading to applications in treating psychiatric disorders or other neurological conditions .
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, inhibition of phospholipase A2 has been noted as a critical target for compounds that could mitigate drug-induced toxicity . Understanding how this compound interacts with these enzymes could lead to safer therapeutic options.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the piperazine moiety facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle Impact: Replacing pyrimidine (target compound) with pyridine () reduces nitrogen content but maintains similar XLogP (~2.5–2.6), suggesting comparable lipophilicity. Pyrimidine’s additional nitrogen may enhance binding to purine-rich receptors (e.g., GPCRs) . Thieno[2,3-d]pyrimidine in CHEMBL585306 introduces sulfur, increasing molecular weight and hydrogen-bond acceptors (9 vs. 8 in the target compound), likely improving solubility but reducing blood-brain barrier penetration .
Substituent Effects: The trifluoromethyl group in the target compound and its pyridine analog () boosts metabolic resistance compared to non-fluorinated analogs (e.g., 3-(4-phenylpiperazin-1-yl)propanoic acid in ). Bulky substituents (e.g., chloronaphthalenyl in MRTX-849) drastically increase molecular weight and XLogP (4.1), favoring hydrophobic target binding but limiting oral bioavailability .
Biological Activity: Piperazine-propanoic acid derivatives with aryl groups (e.g., ) exhibit dual H1/5-HT2A receptor modulation for sleep disorders, while the target compound’s pyrimidine core may favor selectivity for other GPCR subtypes . Ureido-linked compounds () show enhanced P2Y receptor affinity due to additional hydrogen-bonding capacity .
Insights:
Pharmacological and Industrial Relevance
- Target Compound : Likely explored for CNS disorders due to piperazine’s prevalence in neuroactive drugs (e.g., ’s sleep disorder candidates). Its trifluoromethyl-pyrimidine motif is understudied compared to pyridine analogs .
- Competitors: CHEMBL585306 () and MRTX-849 () highlight the therapeutic versatility of piperazine-propanoic acid derivatives in oncology and immunology.
Biological Activity
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. Its unique structure, featuring a trifluoromethyl group and a piperazine moiety, suggests potential interactions with various biological targets.
Research indicates that this compound may act as a modulator of specific receptors and enzymes. Its structural components are hypothesized to interact with target proteins, potentially influencing pathways involved in cell signaling, proliferation, and apoptosis.
Case Studies and Research Findings
- Antagonistic Activity on TRPV1 Receptors : A study highlighted the compound's role as a TRPV1 antagonist, which is significant in pain modulation and inflammatory responses. The structure-activity relationship (SAR) analysis showed that modifications to the piperazine ring could enhance binding affinity and selectivity for TRPV1 .
- Inhibition of Kinase Activity : The compound has been evaluated for its potential to inhibit kinase activities associated with cancer progression. It was found to exhibit inhibitory effects on specific kinases involved in cell growth signaling pathways, suggesting its utility in cancer therapeutics .
- Neuroprotective Effects : Preliminary studies have suggested that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cultures .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of this compound compared to related compounds:
Q & A
Q. What are the recommended synthetic strategies for preparing 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid?
Methodological Answer:
- Coupling Reactions: Utilize carbodiimide-based coupling reagents (e.g., HOBt/TBTU) in anhydrous DMF with triethylamine as a base. This method is effective for linking piperazine derivatives to carboxylic acids, as demonstrated in analogous syntheses of aryl piperazine-propanoic acid conjugates .
- Intermediate Preparation: Pre-functionalize the pyrimidine ring with trifluoromethyl groups before introducing the piperazine moiety, ensuring regioselectivity via nucleophilic aromatic substitution.
Q. How can the structural integrity of this compound be validated?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Analyze , , and NMR to confirm substituent positions and purity.
- HRMS: Validate molecular weight and isotopic patterns.
- Chromatography: Use reverse-phase HPLC with UV detection to assess purity (>95% by area normalization).
- In Silico Validation: Compare experimental SMILES and InChIKey (e.g., PubChem data) with computational outputs for consistency .
Q. What solvent systems are optimal for solubility studies?
Methodological Answer:
- Polar Solvents: Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution.
- Aqueous Buffers: Evaluate solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate biological conditions.
- Co-Solvency: For low aqueous solubility, employ co-solvents like ethanol or PEG-400 (<10% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR).
- Quantum Chemical Calculations: Apply density functional theory (DFT) to optimize ligand conformations and calculate binding energies.
- MD Simulations: Run molecular dynamics (≥100 ns) to assess stability of ligand-receptor complexes in explicit solvent .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
Methodological Answer:
- Kinase Inhibition Assays:
- Fluorescence-Based: Measure IC using ADP-Glo™ Kinase Assay with recombinant kinases.
- Cellular Proliferation: Test efficacy in cancer cell lines (e.g., HeLa or MCF-7) via MTT or CellTiter-Glo® assays.
- Receptor Binding: Conduct radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors), given structural similarity to piperazine-based pharmacophores .
Q. How can researchers address contradictory data in solubility or stability studies?
Methodological Answer:
- Polymorph Screening: Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms affecting solubility.
- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products.
- pH-Dependent Solubility: Titrate across pH 1–10 to identify optimal formulation conditions .
Q. What strategies optimize SAR for trifluoromethylpyrimidine-piperazine derivatives?
Methodological Answer:
- Substituent Variation:
- Pyrimidine Ring: Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to enhance electrophilicity.
- Piperazine Linker: Explore alkyl (e.g., methyl, ethyl) or aryl substitutions to modulate lipophilicity and bioavailability.
- Bioisosteric Replacement: Replace the propanoic acid moiety with tetrazole or sulfonamide groups to improve metabolic stability .
Q. How can reaction conditions be scaled for gram-level synthesis?
Methodological Answer:
- Catalyst Optimization: Screen Pd/C or Ni catalysts for hydrogenation steps to improve yield.
- Flow Chemistry: Implement continuous flow systems for exothermic reactions (e.g., trifluoromethylation) to enhance safety and reproducibility.
- Purification: Use preparative HPLC or recrystallization (e.g., ethanol/water) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
